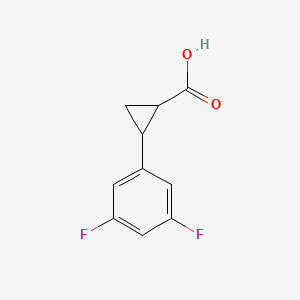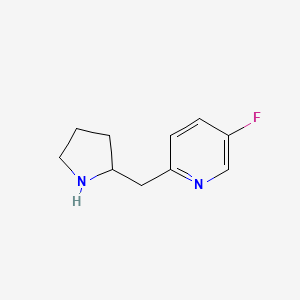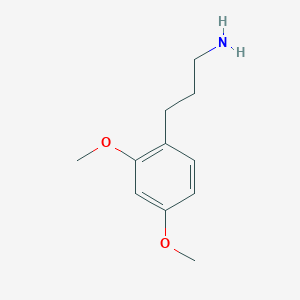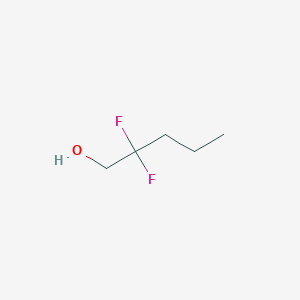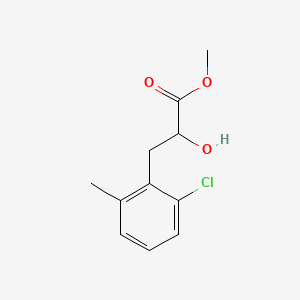
4-Ethynyl-2,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-2,6-dimethylphenol is an organic compound with the molecular formula C10H10O It is a phenolic compound characterized by the presence of an ethynyl group at the 4-position and two methyl groups at the 2- and 6-positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2,6-dimethylphenol typically involves the alkylation of 2,6-dimethylphenol with an ethynylating agent. One common method is the reaction of 2,6-dimethylphenol with acetylene in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the ethynylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynyl-2,6-dimethylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethynyl group.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Substitution: Halogenated or alkylated phenolic compounds.
Aplicaciones Científicas De Investigación
4-Ethynyl-2,6-dimethylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the ethynyl group can undergo addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylphenol: Lacks the ethynyl group, resulting in different chemical reactivity and applications.
4-Ethynylphenol: Lacks the methyl groups, which can influence its physical and chemical properties.
2,6-Dimethyl-4-methoxyphenol: Contains a methoxy group instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness
4-Ethynyl-2,6-dimethylphenol is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propiedades
| 374067-81-9 | |
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
4-ethynyl-2,6-dimethylphenol |
InChI |
InChI=1S/C10H10O/c1-4-9-5-7(2)10(11)8(3)6-9/h1,5-6,11H,2-3H3 |
Clave InChI |
YELAAEXFTUBGOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



